7-(2,3-Dihydroxypropyl)-8-bromotheophylline
Overview
Description
7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a derivative of theophylline, a well-known xanthine compound. This compound is characterized by the presence of a bromine atom at the 8th position and a 2,3-dihydroxypropyl group at the 7th position of the theophylline structure. Theophylline derivatives are widely studied for their pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline typically involves the bromination of theophylline followed by the introduction of the 2,3-dihydroxypropyl group. One common method involves the reaction of theophylline with bromine in an appropriate solvent to yield 8-bromotheophylline. This intermediate is then reacted with 2,3-dihydroxypropyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dihydroxypropyl)-8-bromotheophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the parent theophylline compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 7-(2,3-dioxopropyl)-8-bromotheophylline.
Reduction: Formation of theophylline.
Substitution: Formation of 7-(2,3-dihydroxypropyl)-8-substituted theophylline derivatives.
Scientific Research Applications
7-(2,3-Dihydroxypropyl)-8-bromotheophylline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other theophylline derivatives.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: Investigated for its potential as a bronchodilator and its effects on respiratory diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. Additionally, the compound may antagonize adenosine receptors, contributing to its bronchodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A parent compound with similar bronchodilatory properties but lacks the bromine and dihydroxypropyl groups.
Dyphylline: A derivative with a 2,3-dihydroxypropyl group but without the bromine atom.
Aminophylline: A complex of theophylline with ethylenediamine, used for its bronchodilatory effects.
Uniqueness
7-(2,3-Dihydroxypropyl)-8-bromotheophylline is unique due to the presence of both the bromine atom and the 2,3-dihydroxypropyl group. These modifications can enhance its pharmacological properties, such as increased potency and selectivity for certain biological targets .
Properties
IUPAC Name |
8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDPXFFZDJFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911951 | |
Record name | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111038-24-5 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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